molecular formula C10H8ClNO B8609393 (3-Chloroisoquinolin-8-yl)methanol

(3-Chloroisoquinolin-8-yl)methanol

Cat. No.: B8609393
M. Wt: 193.63 g/mol
InChI Key: YCKDSEOFHGMGGC-UHFFFAOYSA-N
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Description

(3-Chloroisoquinolin-8-yl)methanol is a heterocyclic organic compound featuring an isoquinoline backbone substituted with a chlorine atom at position 3 and a hydroxymethyl (-CH2OH) group at position 7. Its molecular formula is C10H8ClNO, with a molecular weight of 193.63 g/mol. The hydroxymethyl group enhances polarity, improving solubility in polar solvents, while the chlorine atom contributes to electronic effects that may influence reactivity in cross-coupling or substitution reactions .

Properties

Molecular Formula

C10H8ClNO

Molecular Weight

193.63 g/mol

IUPAC Name

(3-chloroisoquinolin-8-yl)methanol

InChI

InChI=1S/C10H8ClNO/c11-10-4-7-2-1-3-8(6-13)9(7)5-12-10/h1-5,13H,6H2

InChI Key

YCKDSEOFHGMGGC-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CC(=NC=C2C(=C1)CO)Cl

Origin of Product

United States

Comparison with Similar Compounds

(2-Chloro-8-methoxyquinolin-3-yl)methanol monohydrate

  • Structure: A quinoline derivative (nitrogen at position 1) with chlorine at position 2, methoxy (-OCH3) at position 8, and hydroxymethyl at position 3.
  • Key Differences: Ring System: Quinoline vs. isoquinoline alters electronic distribution and steric accessibility. Substituents: Methoxy (ether) vs. hydroxymethyl (alcohol) at position 8 affects hydrogen bonding and solubility. The methoxy group reduces polarity compared to hydroxymethyl, leading to lower aqueous solubility . Crystallography: X-ray analysis of the quinoline analog reveals intermolecular O-H⋯O hydrogen bonds involving the hydroxymethyl and water molecules, stabilizing the crystal lattice .

3-Chloroisoquinolin-8-ol (CAS 1374652-75-1)

  • Structure: Features a hydroxyl (-OH) group directly attached to position 8 of the isoquinoline ring.
  • Key Differences: Functional Group: The phenolic -OH group (pKa ~10) vs. primary alcohol (-CH2OH, pKa ~15) influences acidity and reactivity. The hydroxymethyl group in (3-Chloroisoquinolin-8-yl)methanol allows for oxidation to a carboxylic acid or esterification, whereas the phenolic -OH is more prone to electrophilic substitution . Molecular Weight: 179.6 g/mol (3-Chloroisoquinolin-8-ol) vs. 193.63 g/mol (target compound), reflecting the additional methylene unit in the hydroxymethyl group .

Positional Isomers and Boronic Acid Derivatives

highlights boronic acid analogs of 3-chloroisoquinoline with substituents at positions 5, 6, 7, and 8. These compounds are critical in Suzuki-Miyaura cross-coupling reactions.

Compound Name CAS Number Substituent Position Functional Group Similarity Score Key Properties
(3-Chloroisoquinolin-5-yl)boronic acid 1429665-44-0 5 Boronic acid 0.96 High reactivity in coupling due to accessible position
(3-Chloroisoquinolin-8-yl)boronic acid 2096333-80-9 8 Boronic acid 0.93 Steric hindrance at 8-position reduces coupling efficiency
  • Functional Group Utility: Boronic acids enable cross-coupling, whereas hydroxymethyl groups offer nucleophilic or oxidative pathways.

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